(1-Cyclopentylethyl)amine hydrochloride

Overview

Description

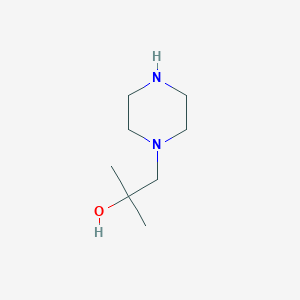

“(1-Cyclopentylethyl)amine hydrochloride” is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of “(1-Cyclopentylethyl)amine hydrochloride” involves the enrichment of (R,S)-1-cyclopentylethyl amine . The amine is converted to the hydrochloride by dissolving the product in water, adjusting the pH to 12.0 with solid NaOH pellets, and extracting three times with diethyl ether . The combined ether extracts are dried over Na2SO4, then treated with a solution of HCl in methanol (with cooling), and this solution is evaporated to give 1-cyclopentylethyl amine hydrochloride as a white solid .Molecular Structure Analysis

The nitrogen atom in amines is sp3-hybridized, with its three substituents occupying three corners of a regular tetrahedron and the lone pair of electrons occupying the fourth corner .Chemical Reactions Analysis

Amines, including “(1-Cyclopentylethyl)amine hydrochloride”, are known for their ability to act as weak organic bases . They can react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

“(1-Cyclopentylethyl)amine hydrochloride” has a boiling point of 149.825ºC at 760 mmHg and a density of 0.884g/cm3 . It is soluble in water .Scientific Research Applications

Organic Synthesis

(1-Cyclopentylethyl)amine hydrochloride: is a valuable building block in organic synthesis. Its amine group is highly nucleophilic, allowing it to participate in a variety of bond-forming reactions such as reductive amination and nucleophilic substitution. This compound can be used to synthesize complex molecules, including pharmaceuticals, agrochemicals, and natural products .

Medicinal Chemistry

In medicinal chemistry, (1-Cyclopentylethyl)amine hydrochloride is used to develop novel therapeutics. It serves as a precursor for the synthesis of receptor ligands, enzyme inhibitors, and anticancer agents. The compound’s ability to form stable salts with acids makes it particularly useful in drug formulation .

Materials Science

This compound finds extensive application in materials science due to its unique electronic and optical properties. It is used in the design and fabrication of polymers, catalysts, sensors, and nanomaterials. These materials have applications in organic electronics, photovoltaics, and biomaterials .

Catalysis

(1-Cyclopentylethyl)amine hydrochloride: can act as a ligand in metal complexes, which are often used as catalysts in various chemical reactions. These catalysts can be employed in sustainable technologies, such as renewable energy production and environmental remediation .

Heterocyclic Chemistry

The compound is also instrumental in the synthesis of heterocyclic compounds, which are a core structure in many pharmaceuticals and agrochemicals. It can undergo cyclodehydration reactions to form five- to eight-membered heterocycles, which are of significant biological relevance .

Green Chemistry

In the pursuit of more sustainable chemical processes, (1-Cyclopentylethyl)amine hydrochloride is used to develop green chemistry applications. It is involved in catalytic transformations that are more environmentally friendly and in the synthesis of chemicals from renewable starting materials .

Carbon Capture

The amine functionality of (1-Cyclopentylethyl)amine hydrochloride makes it suitable for carbon capture technologies. It can react with carbon dioxide to form stable carbamate salts, which can then be decomposed to release the captured CO2 in a controlled manner .

Energy Storage

Lastly, this compound has potential applications in energy storage systems. Its chemical structure could be utilized in the development of organic batteries or supercapacitors, contributing to the advancement of energy storage technologies .

Safety and Hazards

properties

IUPAC Name |

1-cyclopentylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRZDZYIAUVOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentylethan-1-amine hydrochloride | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![bis[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl] hydrogen phosphate](/img/structure/B117106.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine Dihydrochloride](/img/structure/B117107.png)